molecular formula C36H37ClN2O3 B10859198 Fetoxylate hydrochloride CAS No. 23607-71-8

Fetoxylate hydrochloride

Cat. No.: B10859198
CAS No.: 23607-71-8
M. Wt: 581.1 g/mol
InChI Key: DHAXFWAIZHJURV-UHFFFAOYSA-N
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Description

FETOXYLATE HYDROCHLORIDE: is a chemical compound that belongs to the class of ethoxylated surfactants. These compounds are known for their amphiphilic nature, meaning they contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows them to reduce surface tension and improve the solubility of various substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: FETOXYLATE HYDROCHLORIDE is typically synthesized through the process of ethoxylation. This involves the reaction of ethylene oxide with a substrate, such as a fatty alcohol, under controlled conditions. The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway . Common catalysts used in this process include potassium hydroxide (KOH) and sodium hydroxide (NaOH) .

Industrial Production Methods: In industrial settings, ethoxylation is performed by blowing ethylene oxide through the alcohol at around 180°C and under 1-2 bar of pressure. The process is monitored to ensure the desired degree of ethoxylation, which determines the final properties of the surfactant .

Chemical Reactions Analysis

Types of Reactions: FETOXYLATE HYDROCHLORIDE primarily undergoes ethoxylation reactions. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .

Common Reagents and Conditions:

Major Products: The primary product of ethoxylation is the ethoxylated alcohol, which can be further modified to produce ethoxysulfates or other derivatives .

Mechanism of Action

The mechanism of action of FETOXYLATE HYDROCHLORIDE is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and hydrophobic substances, thereby improving solubility and dispersion . This action is facilitated by the hydrophilic and hydrophobic parts of the molecule, which interact with different phases in a solution.

Properties

CAS No.

23607-71-8

Molecular Formula

C36H37ClN2O3

Molecular Weight

581.1 g/mol

IUPAC Name

2-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C36H36N2O3.ClH/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33;/h1-20H,21-28H2;1H

InChI Key

DHAXFWAIZHJURV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5.Cl

Origin of Product

United States

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